4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione
Description
4-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound featuring an imidazole-2-thione core substituted at the 1- and 4-positions with 4-fluorophenyl and 4-ethoxyphenyl groups, respectively.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-21-15-9-3-12(4-10-15)16-11-20(17(22)19-16)14-7-5-13(18)6-8-14/h3-11H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYJVOKXATCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazole derivatives, including 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione, exhibit significant anticancer properties. A study demonstrated that related compounds showed potent antiproliferative effects against various cancer cell lines. For instance, imidazole derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as Bcl-2 and Bax .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or function .
Neuroprotective Effects
Some studies suggest that imidazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms .
Pharmacological Applications
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole compounds has been documented, with specific derivatives showing promise in reducing inflammation markers in various models. This application is particularly relevant for conditions such as arthritis and other inflammatory disorders .
Antidiabetic Activity
Certain studies have indicated that imidazole derivatives can influence glucose metabolism and insulin sensitivity, making them candidates for further research in diabetes management .
Material Science
Polymeric Applications
Imidazole compounds are being explored as additives in polymer science due to their ability to enhance the thermal and mechanical properties of polymers. Their incorporation can lead to materials with improved stability and functionality .
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The ethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Imidazole-2-thione Derivatives
Key Observations :
- Steric and Solubility Profiles : The ethoxyphenyl group introduces bulk compared to the unsubstituted analog (CAS 17452-07-2), likely enhancing solubility in polar solvents due to the ether oxygen’s polarity .
- Biological Implications : Fluorophenyl groups are associated with enhanced bioavailability and metabolic stability, as seen in antimicrobial agents (e.g., ’s biofilm inhibitors), though direct data for the target compound are unavailable .
Crystallographic and Hydrogen-Bonding Analysis
- Isostructural Trends: notes planar conformations in fluorophenyl-containing thiazoles, suggesting the target compound may adopt similar planar geometries, with perpendicular fluorophenyl groups influencing crystal packing .
- Hydrogen Bonding: The thione group can act as a hydrogen-bond donor, as seen in ’s analysis of supramolecular aggregates. Ethoxy groups may further stabilize crystal lattices via weak C–H···O interactions .
Biological Activity
4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.40 g/mol. The compound features an imidazole ring, which is known for its biological significance in various therapeutic areas.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Inhibition of Enzymes : Compounds containing imidazole moieties often act as enzyme inhibitors. For instance, imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
- Antitumor Activity : Research indicates that thiazole and imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl rings enhances their antitumor potency .
Biological Activity Data
The following table summarizes key biological activities observed for related compounds:
Case Studies
- Anticancer Potential : A study investigated the cytotoxic effects of various thiazole and imidazole derivatives on cancer cell lines such as HT29 and Jurkat. The results demonstrated that specific substitutions on the phenyl rings significantly enhanced the compounds' antiproliferative activities .
- Enzyme Inhibition : Another research project focused on the development of IDO inhibitors based on imidazole derivatives. The study highlighted that modifications in the imidazole structure could lead to improved binding affinity and selectivity towards IDO, suggesting a promising avenue for cancer immunotherapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via substitution reactions on pre-formed imidazole rings. For example, analogous imidazole-thiones are synthesized by reacting substituted phenylthioureas with α-bromoacetophenone derivatives under reflux in ethanol, followed by purification via column chromatography . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can improve yields by 15–20%. Monitoring intermediates using TLC (silica gel, hexane/ethyl acetate) is critical to minimize byproducts .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structure of this compound, and what key signals distinguish it from analogs?
- Methodological Answer :
- ¹H NMR : The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.3–1.4 ppm (CH₃) and a quartet at δ 3.9–4.1 ppm (OCH₂). The fluorophenyl ring exhibits coupling patterns (e.g., meta-fluorine splitting in aromatic protons).
- FT-IR : A strong absorption band at ~1250 cm⁻¹ corresponds to C=S stretching, absent in oxo-imidazole analogs.
- MS : Molecular ion peaks [M+H]⁺ should align with the exact mass (e.g., m/z 357.12 for C₁₇H₁₅FN₂OS). Comparison with structurally similar compounds (e.g., 4-phenylimidazole-2-thione) helps validate assignments .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Minimum inhibitory concentrations (MICs) <50 µg/mL suggest promising activity, but cytotoxicity assays (e.g., MTT on mammalian cells) are required to confirm selectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the impact of substituents on bioactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps). The ethoxy group’s electron-donating nature may increase nucleophilicity at the thione sulfur, enhancing reactivity with biological targets.
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51). Compare binding affinities with analogs lacking the 4-ethoxyphenyl group; a ΔG < -8 kcal/mol suggests strong inhibition. Validate predictions with enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for imidazole-2-thiones?
- Methodological Answer :
- Solubility : Use a shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (e.g., logP determination via octanol/water partitioning). Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., oxidation to sulfoxide) indicate susceptibility to light/oxygen, necessitating storage under inert atmosphere .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy) affect pharmacokinetic properties in preclinical models?
- Methodological Answer : Synthesize analogs (e.g., 4-methoxyphenyl derivative) and compare:
- Permeability : Caco-2 cell monolayer assays (apparent permeability >1×10⁻⁶ cm/s suggests good absorption).
- Metabolic Stability : Incubate with liver microsomes (human/rat); t₁/₂ >30 min indicates low CYP450-mediated clearance.
- In Vivo PK : Administer orally (10 mg/kg) to rats; plasma concentrations monitored via LC-MS/MS. Higher AUC for ethoxy vs. methoxy derivatives may correlate with prolonged half-life due to reduced Phase II metabolism .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antifungal efficacy across studies?
- Methodological Answer : Discrepancies may arise from strain variability, assay conditions, or compound purity. Standardize testing using:
- Strain Panels : Include clinically resistant isolates (e.g., C. auris).
- QC Standards : Validate compound purity (>95% by HPLC) and use reference agents (e.g., amphotericin B).
- Checkerboard Assays : Assess synergy with existing antifungals (FICI ≤0.5 indicates additive effects). Reproducibility across ≥3 independent labs is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
